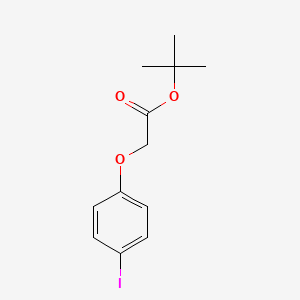

t-Butyl (4-iodophenoxy)acetate

CAS No.:

Cat. No.: VC18719010

Molecular Formula: C12H15IO3

Molecular Weight: 334.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15IO3 |

|---|---|

| Molecular Weight | 334.15 g/mol |

| IUPAC Name | tert-butyl 2-(4-iodophenoxy)acetate |

| Standard InChI | InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |

| Standard InChI Key | LQNAJSPSJBJAPN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=C(C=C1)I |

Introduction

Chemical Structure and Physicochemical Properties

t-Butyl (4-iodophenoxy)acetate belongs to the class of iodinated aromatic esters, combining a phenoxyacetic acid framework with a tert-butyl ester protecting group. The iodine atom occupies the para position on the phenyl ring, while the acetate moiety is linked via an oxygen atom (Figure 1). This arrangement confers distinct electronic and steric properties that influence its reactivity in synthetic applications .

Molecular Characteristics

The compound’s molecular structure has been confirmed through spectroscopic methods such as NMR and mass spectrometry. Key features include:

-

Iodine substituent: Enhances electrophilicity at the aromatic ring, facilitating cross-coupling reactions.

-

tert-Butyl ester: Provides steric protection to the carboxylate group, improving stability during synthetic manipulations.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 474009-91-1 |

| Molecular Formula | |

| Molecular Weight | 334.15 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Solubility | Likely soluble in organic solvents (e.g., DCM, THF) |

Data limitations for boiling/melting points and density highlight the need for further experimental characterization .

Synthesis and Manufacturing

The synthesis of t-Butyl (4-iodophenoxy)acetate typically involves multi-step routes starting from 4-iodophenol. A representative pathway is outlined below:

Step 1: Formation of Phenoxyacetic Acid

4-Iodophenol reacts with chloroacetic acid under basic conditions (e.g., NaOH) to yield 4-iodophenoxyacetic acid:

This step leverages nucleophilic aromatic substitution, where the phenoxide ion attacks the chloroacetate .

Step 2: Esterification with tert-Butanol

The carboxylic acid group is protected as a tert-butyl ester using tert-butanol and a coupling agent (e.g., DCC, DMAP):

The tert-butyl group enhances solubility in nonpolar solvents and prevents unwanted side reactions at the carboxylate .

Purification and Yield

Crude product purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradient), with yields typically ranging from 60–75%. Advanced techniques like HPLC may optimize purity for pharmaceutical applications .

Applications in Organic Synthesis

The compound’s iodine atom and ester functionality make it valuable in diverse synthetic contexts:

Cross-Coupling Reactions

t-Butyl (4-iodophenoxy)acetate participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Heck), enabling aryl-aryl bond formation. For example:

Such reactions are pivotal in constructing biaryl motifs for drug candidates .

Deprotection and Further Functionalization

The tert-butyl group can be cleaved under acidic conditions (e.g., TFA/DCM) to regenerate the free carboxylic acid, which is then amenable to amidation or esterification:

This strategy is employed in prodrug design and polymer chemistry .

Future Research Directions

-

Thermodynamic Properties: Experimental determination of melting/boiling points and solubility parameters.

-

Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives.

-

Biological Screening: Assessing antimicrobial or anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume